Elastase-IN-3对LasR蛋白的KD值 (7.04 M) 及与同类抑制剂的活性对比
Elastase-IN-3通过与LasR蛋白结合(KD值为7.04 M)来抑制铜绿假单胞菌的QS系统 [1]。与已知的高亲和力LasR拮抗剂相比,其亲和力较弱。例如,PD12的IC50值为30 nM [2],V-06-018的IC50值为5.2 µM 。
| Evidence Dimension | LasR蛋白结合亲和力 |
|---|---|
| Target Compound Data | KD = 7.04 M |
| Comparator Or Baseline | PD12: IC50 = 30 nM; V-06-018: IC50 = 5.2 µM |
| Quantified Difference | PD12的效力比Elastase-IN-3高约235,000倍;V-06-018的效力高约1,350倍 |
| Conditions | LasR蛋白结合实验 (Elastase-IN-3); 大肠杆菌报告菌株中LasR依赖性转录抑制实验 (PD12, V-06-018) |
Why This Matters
在需要高效抑制QS的研究中,Elastase-IN-3并非最佳选择;但在作为片段分子进行结构优化的研究中,其独特的二硫醚骨架提供了价值。
- [1] Zhang ZS, et al. Structure-Based Discovery of Symmetric Disulfides from Garlic Extract as Pseudomonas aeruginosa Quorum Sensing Inhibitors. J Agric Food Chem. 2024 Sep 4. View Source
- [2] Müh U, et al. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. Antimicrob Agents Chemother. 2006 Nov;50(11):3674-9. View Source
